4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a phenoxyethyl group and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a phenoxyethyl halide reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thioethers using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenoxyethyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and the phenoxyethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Lacks the phenoxyethyl and thioxo groups, making it less complex.
2-Phenoxyethyl thiazole: Similar structure but lacks the carboxylic acid group.
Thiazole-2-thione: Contains a thioxo group but lacks the phenoxyethyl and carboxylic acid groups.
Uniqueness
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
4-methyl-3-(2-phenoxyethyl)-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-9-11(12(15)16)19-13(18)14(9)7-8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLIWRSARKPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CCOC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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